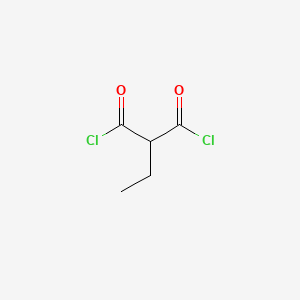
Ethyl malonoyl chloride
Vue d'ensemble
Description
Ethyl malonoyl chloride is a useful research compound. Its molecular formula is C5H6Cl2O2 and its molecular weight is 169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ethyl malonyl chloride is a chemical compound with the molecular formula C5H7ClO3 . It is also known as ethyl (chloroformyl)acetate or ethyl 3-chloro-3-oxopropionate . Ethyl malonyl chloride is used in various chemical syntheses, and its applications stem from its role as a versatile acylating agent .
Scientific Research Applications
Ethyl malonyl chloride is a useful building block in organic synthesis, especially for producing malonic acid derivatives and heterocyclic derivatives .
Key applications:
- Synthesis of methanofullerodendimers and 3-pyrrolin-2-ones Ethyl malonyl chloride is used in the synthesis of these compounds .
- Preparation of 3,5-disubstituted 1,2,4-oxadiazole derivatives It plays a vital role in creating potential peptidomimetic building blocks .
- Acylating agent Ethyl malonyl chloride functions as an acylating agent for propargyl alcohols, hydrazines, and amines .
- Synthesis of ethyl trans-β-lactam-3-carboxylates Ethyl malonyl chloride is used in the synthesis of ethyl trans-β-lactam-3-carboxylates directly from reactions with imines .
- Reaction with β-(2-aminophenyl)-α,β-ynones Useful in the synthesis of 4H-[3,4-c]quinolone-4,5(6H)-diones .
- Annuloselectivity reactions Reactions of ethyl malonyl chloride and imines can realize base-switched annuloselectivity, delivering products like ethyl trans-β-lactam-3-carboxylates or 2,3-dihydro-1,3-oxazin-4-one derivatives, depending on the base used .
Case Studies:
- Solvent-Free Synthesis : Research has demonstrated the synthesis of ethyl malonyl chloride without using solvents, increasing the conversion rate compared to processes using solvents like methylene chloride . According to experiments, the conversion of ethyl malonic acid in a solvent process was found to be 84.39%, while the conversion in a solvent-free process was 98.23% .
- Magnetic Resonance Imaging : While not a direct application of ethyl malonyl chloride, magnetic resonance imaging (MRI) has been used to evaluate tissue injury caused by intramuscular injections of drugs like diclofenac . This shows the utility of MRI in assessing the impact of chemical injections on a muscular level .
- Ethylmalonyl-CoA Pathway : The ethylmalonyl-CoA (EMC) pathway, relevant in bacterial strains, uses ethylmalonyl-CoA for acetate assimilation under specific conditions . Genes encoding EMC pathway components were essential when acetate was used as a carbon source for Phaeobacter inhibens strain BS107 .
Propriétés
IUPAC Name |
2-ethylpropanedioyl dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-2-3(4(6)8)5(7)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOVOSHRRIJKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details

















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














